

Application Notes: Cy5-PEG3-Azide for Live-Cell Imaging via Click Chemistry

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Compound of Interest

Compound Name: Cy5-PEG3-Azide

Cat. No.: B1192602

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Introduction

Cy5-PEG3-Azide is a near-infrared (NIR) fluorescent probe designed for the selective labeling of biomolecules within living cells.[1][2][3] This molecule incorporates the bright and photostable Cy5 fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group. The azide moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling covalent attachment to molecules bearing a compatible alkyne group. This technology allows for the precise visualization of a wide range of biological processes in real-time without significant perturbation of the cellular environment.

Two primary click chemistry strategies are employed for live-cell imaging: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] While CuAAC offers rapid reaction kinetics, the inherent cytotoxicity of the copper catalyst necessitates the use of protective ligands for live-cell applications.[5] In contrast, SPAAC is a copper-free alternative that relies on the intrinsic reactivity of strained cyclooctynes, rendering it highly biocompatible for in vivo studies. The choice between these methods depends on the specific experimental requirements, including the desired reaction speed and the sensitivity of the cellular system.

These application notes provide detailed protocols for utilizing **Cy5-PEG3-Azide** in conjunction with both SPAAC and CuAAC click chemistry for the fluorescent labeling of biomolecules in live mammalian cells.

Data Presentation

The following table summarizes key quantitative parameters for designing live-cell imaging experiments using **Cy5-PEG3-Azide** with SPAAC and CuAAC click chemistry. These values are derived from established protocols and should be optimized for specific cell types and experimental conditions.

Parameter	SPAAC Protocol	CuAAC Protocol
Metabolic Labeling (Alkyne)		
Alkyne-modified substrate (e.g., Homopropargylglycine)	50-200 μ M	50-200 μ M
Incubation Time	4-24 hours	4-24 hours
Click Reaction		
Cy5-PEG3-Azide Concentration	5-25 μ M	1-10 μ M
Strained Alkyne (e.g., DBCO)	N/A	N/A
Copper(II) Sulfate (CuSO_4)	N/A	25-100 μ M
Copper Ligand (e.g., THPTA)	N/A	125-500 μ M
Reducing Agent (e.g., Sodium Ascorbate)	N/A	250-1000 μ M
Incubation Time	30-120 minutes	5-30 minutes
Imaging		
Excitation Wavelength (Cy5)	~650 nm	~650 nm
Emission Wavelength (Cy5)	~670 nm	~670 nm

Experimental Protocols

Protocol 1: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the metabolic incorporation of an alkyne-modified amino acid into newly synthesized proteins, followed by fluorescent labeling with **Cy5-PEG3-Azide** via a copper-free click reaction.

Materials:

- Adherent mammalian cells (e.g., HeLa, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- L-Homopropargylglycine (HPG)
- Phosphate-Buffered Saline (PBS), sterile
- **Cy5-PEG3-Azide**
- Dimethyl sulfoxide (DMSO), sterile
- Live-cell imaging medium (e.g., FluoroBrite DMEM)
- Hoechst 33342 or DAPI for nuclear counterstaining
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 60-70% confluency on the day of the experiment.
- Metabolic Labeling:
 - Prepare a stock solution of HPG in sterile water or PBS.
 - Replace the culture medium with fresh medium containing 50-200 μ M HPG.
 - Incubate the cells for 4-24 hours under standard culture conditions (37°C, 5% CO₂).
- SPAAC Reaction:

- Prepare a 1 mM stock solution of **Cy5-PEG3-Azide** in DMSO.
- Wash the cells twice with warm PBS to remove unincorporated HPG.
- Dilute the **Cy5-PEG3-Azide** stock solution in pre-warmed complete culture medium to a final concentration of 5-25 μ M.
- Add the **Cy5-PEG3-Azide** solution to the cells and incubate for 30-120 minutes at 37°C, protected from light.
- Washing and Counterstaining:
 - Wash the cells three times with warm PBS to remove unreacted **Cy5-PEG3-Azide**.
 - If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
 - Wash the cells once more with PBS.
- Imaging:
 - Replace the PBS with live-cell imaging medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/~670 nm) and the nuclear counterstain.

Protocol 2: Live-Cell Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the labeling of alkyne-modified proteins in live cells using **Cy5-PEG3-Azide** with a copper catalyst and a protective ligand.

Materials:

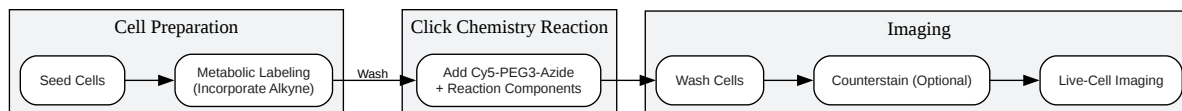
- All materials listed in Protocol 1
- Copper(II) Sulfate (CuSO_4)

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate

Procedure:

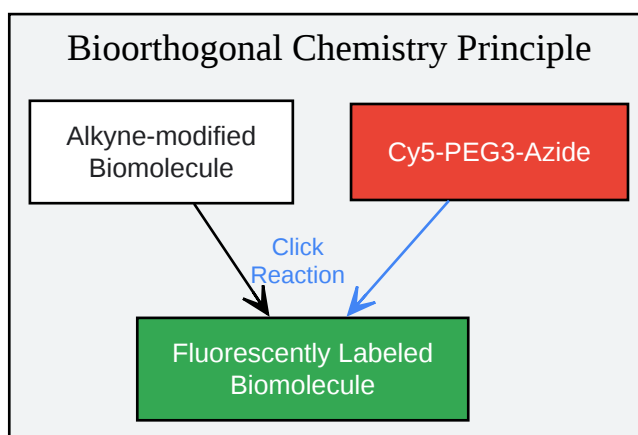
- Cell Seeding and Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.
- Preparation of Click-&-Go Reagent Mix:
 - Prepare stock solutions: 20 mM CuSO₄ in sterile water, 100 mM THPTA in sterile water, and 200 mM Sodium Ascorbate in sterile water (prepare fresh).
 - In a microcentrifuge tube, prepare the Click-&-Go reagent mix by adding the following in order:
 - PBS (to final volume)
 - **Cy5-PEG3-Azide** (final concentration 1-10 µM)
 - CuSO₄ (final concentration 25-100 µM)
 - THPTA (final concentration 125-500 µM)
- CuAAC Reaction:
 - Wash the cells twice with warm PBS.
 - Add the freshly prepared Sodium Ascorbate solution to the Click-&-Go reagent mix to a final concentration of 250-1000 µM and mix gently.
 - Immediately add the complete Click-&-Go reaction cocktail to the cells.
 - Incubate for 5-30 minutes at 37°C, protected from light.
- Washing, Counterstaining, and Imaging: Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations



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Caption: Experimental workflow for live-cell imaging using **Cy5-PEG3-Azide**.



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Caption: Principle of bioorthogonal labeling with **Cy5-PEG3-Azide**.

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